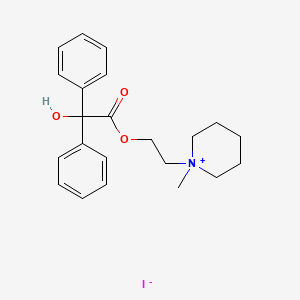
Carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole ring, an ethylamino group, and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester typically involves the reaction of benzimidazole derivatives with ethyl isocyanate and methanol. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions. The process can be summarized as follows:
Formation of the Benzimidazole Derivative: Benzimidazole is reacted with ethyl isocyanate to form the intermediate compound.
Esterification: The intermediate is then treated with methanol in the presence of a catalyst to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted benzimidazoles, and various oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Another ester of carbamic acid, known for its use in the synthesis of pharmaceuticals.
Methyl carbamate: A simpler ester of carbamic acid, used in various industrial applications.
Benzimidazole derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
Carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester is unique due to its combination of a benzimidazole ring with an ethylamino group and a methyl ester. This unique structure imparts specific chemical and biological properties that distinguish it from other carbamates and benzimidazole derivatives.
Properties
CAS No. |
75673-30-2 |
|---|---|
Molecular Formula |
C12H14N4O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
methyl N-[1-(ethylcarbamoyl)benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C12H14N4O3/c1-3-13-11(17)16-9-7-5-4-6-8(9)14-10(16)15-12(18)19-2/h4-7H,3H2,1-2H3,(H,13,17)(H,14,15,18) |
InChI Key |
NUSJWXMHROENJB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


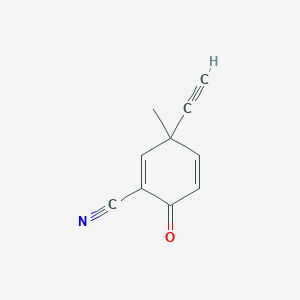
![6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14167650.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14167668.png)

![6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14167686.png)
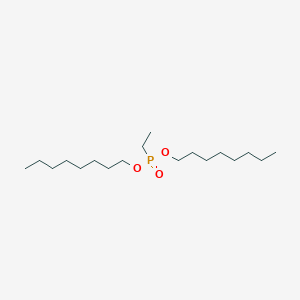
![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
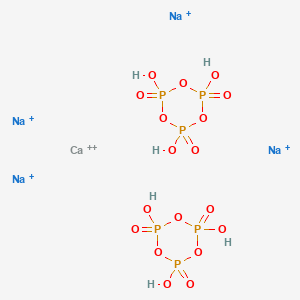
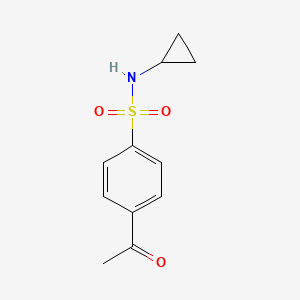
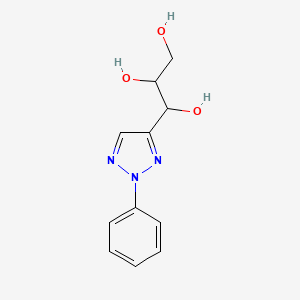
![1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-](/img/structure/B14167723.png)
